REACTION_SMILES
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[CH3:1][n:2]1[n:3][cH:4][c:5](-[c:7]2[cH:8][n:9]([S:21]([c:22]3[cH:23][cH:24][cH:25][cH:26][cH:27]3)(=[O:28])=[O:29])[c:10]3[n:11][cH:12][c:13]([CH2:16][CH2:17][CH2:18][CH2:19][OH:20])[cH:14][c:15]23)[cH:6]1.[CH3:32][CH2:33][OH:34].[CH3:35][CH2:36][O:37][C:38]([CH3:39])=[O:40].[Na+:31].[OH-:30]>>[CH3:1][n:2]1[n:3][cH:4][c:5](-[c:7]2[cH:8][nH:9][c:10]3[n:11][cH:12][c:13]([CH2:16][CH2:17][CH2:18][CH2:19][OH:20])[cH:14][c:15]23)[cH:6]1
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Name
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Cn1cc(-c2cn(S(=O)(=O)c3ccccc3)c3ncc(CCCCO)cc23)cn1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cn1cc(-c2cn(S(=O)(=O)c3ccccc3)c3ncc(CCCCO)cc23)cn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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Cn1cc(-c2c[nH]c3ncc(CCCCO)cc23)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |